![molecular formula C16H20OSi B3059000 Silanol, (1,1-dimethylethyl)diphenyl- CAS No. 93547-88-7](/img/structure/B3059000.png)
Silanol, (1,1-dimethylethyl)diphenyl-
Overview
Description
Silanol, (1,1-dimethylethyl)diphenyl-, also known as tert-Butyldiphenylsilanol, is an organic compound that belongs to the class of silanols . It has a molecular formula of C16H20OSi and a molecular weight of 256.42 g/mol .
Molecular Structure Analysis
The molecular structure of Silanol, (1,1-dimethylethyl)diphenyl- consists of a silicon atom bonded to a hydroxyl group and two phenyl groups, as well as a tert-butyl group . The InChI code for this compound is 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 .Physical And Chemical Properties Analysis
Silanol, (1,1-dimethylethyl)diphenyl- is a solid at room temperature . It is stored under an inert atmosphere .Scientific Research Applications
Surface Chemistry and Silica Hydroxylation
Silanol groups play a crucial role in the surface chemistry of amorphous silica, influencing various properties such as adsorption, catalysis, and chemical modification. The hydroxylation of silica surfaces is fundamental to understanding these interactions, with processes like dehydration, dehydroxylation, and rehydroxylation being key to modifying surface properties. The Zhuravlev model provides insights into the concentration and distribution of silanol and siloxane groups on silica surfaces, contributing significantly to the field of surface chemistry and its applications in adsorption, catalysis, and other areas (L. T. Zhuravlev, 2000).
Chromatography and Separation Sciences
The presence of silanol groups on silica surfaces can impact reversed-phase separations in chromatography, particularly affecting the retention and performance with basic molecules. Understanding the interactions between solutes and silanol groups can improve chromatographic separations, making this area of research essential for analytical chemistry applications (G. Cox, 1993).
Catalysis and Organic Synthesis
Silanol groups can influence the activity of catalysts and the progression of organic reactions. Research into the use of silanols and related compounds in catalysis and as enzyme mimics, such as glutathione peroxidase, opens up new avenues for drug design and organic synthesis, making these compounds valuable in medicinal chemistry and biochemistry (Marco Dalla Tiezza et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Mechanism of Action
Target of Action
Tert-Butyldiphenylsilanol primarily targets alcohols . It acts as a protecting group for alcohols, which plays a crucial role in various synthetic transformations in organic chemistry .
Mode of Action
The compound interacts with its targets (alcohols) through a process called silylation . This involves the use of an electrophilic source of tert-butyldiphenylsilanol, such as its triflate or less reactive chloride, along with a mild base . The silylation process is facilitated by catalysts such as DMAP or imidazole .
Biochemical Pathways
The primary biochemical pathway affected by tert-butyldiphenylsilanol is the silylation of alcohols . This process results in the formation of silyl ethers, which are stable and resistant to various conditions or synthetic transformations in organic chemistry . The silylation process is selective, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .
Result of Action
The primary result of tert-butyldiphenylsilanol’s action is the formation of protected alcohols . These protected alcohols (silyl ethers) are resistant to various conditions, making them suitable for use in a variety of synthetic transformations in organic chemistry .
Action Environment
The action of tert-butyldiphenylsilanol is influenced by various environmental factors. For instance, the silylation process is carried out in acetonitrile at temperatures ranging from 24 to 40°C . The compound’s stability and efficacy can also be affected by the pH of the environment .
properties
IUPAC Name |
tert-butyl-hydroxy-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAYGNMKNYRIHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345922 | |
Record name | Silanol, (1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93547-88-7 | |
Record name | Silanol, (1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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